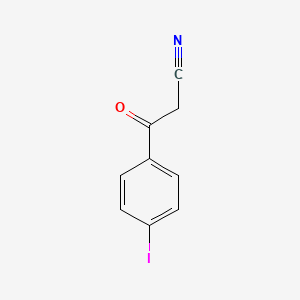

3-(4-Iodophenyl)-3-oxopropanenitrile

CAS No.: 206346-33-0

Cat. No.: VC3757928

Molecular Formula: C9H6INO

Molecular Weight: 271.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 206346-33-0 |

|---|---|

| Molecular Formula | C9H6INO |

| Molecular Weight | 271.05 g/mol |

| IUPAC Name | 3-(4-iodophenyl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 |

| Standard InChI Key | QPMWEBPDZJGVNS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CC#N)I |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CC#N)I |

Introduction

Chemical Identity and Structural Characteristics

3-(4-Iodophenyl)-3-oxopropanenitrile, also known as 4-Iodobenzoylacetonitrile, is identified by CAS number 206346-33-0. The compound possesses a molecular formula of C₉H₆INO with a molecular weight of 271.055 g/mol . Its structure consists of an iodine atom at the para position of a phenyl ring connected to a ketone functional group, which is further linked to a methylene group bearing a terminal nitrile group.

The structural representation of this compound can be defined through several chemical notations:

Table 1: Structural Identifiers of 3-(4-Iodophenyl)-3-oxopropanenitrile

Physicochemical Properties

The physicochemical profile of 3-(4-Iodophenyl)-3-oxopropanenitrile reveals important characteristics that influence its behavior in chemical reactions, storage conditions, and potential applications. These properties are essential considerations for researchers working with this compound.

Table 2: Physicochemical Properties of 3-(4-Iodophenyl)-3-oxopropanenitrile

The compound's moderate LogP value of 2.17 indicates a balance between hydrophilicity and lipophilicity, suggesting potential compatibility with biological systems. This property is particularly relevant when considering its applications in pharmaceutical research. The high boiling point (386.4±27.0 °C) reflects strong intermolecular forces, likely due to the presence of the iodine atom and the polar nitrile and ketone groups .

| Classification | Category |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

The associated hazard statements include:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Proper handling of this compound requires adherence to precautionary measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)

-

Wash skin thoroughly after handling (P264)

-

Use only outdoors or in a well-ventilated area (P271)

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280)

In case of exposure, the following first aid measures are recommended:

-

IF ON SKIN: Wash with plenty of soap and water (P302+P352)

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

These safety considerations emphasize the importance of proper laboratory practices when working with this compound.

Synthetic Methods and Preparation

The synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile can be achieved through several routes, with one established method involving the reaction of ethyl 4-iodobenzoate with acetonitrile in the presence of sodium ethoxide . This synthetic approach represents a base-promoted condensation reaction followed by subsequent transformations to yield the target compound.

The reaction proceeds through the following general mechanism:

-

Base-catalyzed deprotonation of acetonitrile to generate a nucleophilic carbanion

-

Nucleophilic attack on the carbonyl carbon of ethyl 4-iodobenzoate

-

Subsequent elimination and rearrangement to form the 3-oxopropanenitrile moiety

The compound has been referenced in multiple scientific publications, including:

-

Bioorganic and Medicinal Chemistry Letters (vol. 24, #6, pp. 1550-1556)

-

Journal of Medicinal Chemistry (vol. 42, #18, pp. 3629-3635)

-

European Journal of Medicinal Chemistry (vol. 44, #2, pp. 593-608)

Applications in Research and Development

Pharmaceutical Research Applications

The primary application of 3-(4-Iodophenyl)-3-oxopropanenitrile lies in pharmaceutical research, where it serves as a valuable intermediate in the synthesis of biologically active compounds. Of particular significance is its role in developing cannabinoid receptor ligands for positron emission tomography (PET) imaging applications .

Research indicates that this compound has been utilized as a key building block (referred to as intermediate 8a in some studies) in the synthesis of pyrazole derivatives with high binding affinity for cannabinoid receptors . The strategic incorporation of the iodine atom is especially valuable for potential radiopharmaceutical applications, as it provides a site for isotopic substitution with radioactive iodine isotopes (such as 123I or 124I) for molecular imaging purposes.

As documented in the literature: "The intermediate benzoylacetonitrile 8a was prepared by reaction of ethyl 4-iodobenzoate with acetonitrile in the presence of sodium ethoxide" . This intermediate was subsequently used in multi-step syntheses to produce compounds with enhanced binding affinity for the cannabinoid CB1 receptor.

Organic Synthesis Applications

Beyond its pharmaceutical applications, 3-(4-Iodophenyl)-3-oxopropanenitrile displays versatility as a reactive intermediate in diverse organic transformations:

-

The compound contains multiple functional groups that serve as handles for further derivatization:

-

The iodine atom can participate in various coupling reactions, including Suzuki, Sonogashira, and Heck couplings

-

The ketone group can undergo nucleophilic additions, reductions, or condensation reactions

-

The acidic methylene group between the ketone and nitrile functions can participate in aldol-type condensations

-

The nitrile group can be transformed into amides, amines, or carboxylic acids

-

-

The compound's reactivity profile makes it suitable for heterocycle synthesis, including the preparation of pyrazoles, isoxazoles, and other nitrogen-containing heterocycles with potential biological activity.

Related Compounds and Structural Analogs

Several structural analogs of 3-(4-Iodophenyl)-3-oxopropanenitrile have been reported in the scientific literature, illustrating the diversity of chemical space that can be accessed through structural modifications.

Table 4: Structural Analogs of 3-(4-Iodophenyl)-3-oxopropanenitrile

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference | Reference |

|---|---|---|---|---|

| 3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | C₁₄H₁₂FIN₂O₂ | 386.16 g/mol | Incorporation of piperidine ring and fluorine substituent | |

| 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | C₁₅H₁₅IN₂O₂ | 382.20 g/mol | Addition of methyl group at α-position to nitrile | |

| 3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | C₁₅H₁₅BrN₂O₂ | 335.20 g/mol | Replacement of iodine with bromine, addition of methyl group |

These structural analogs demonstrate how the core 3-oxopropanenitrile scaffold can be modified to generate diverse compounds with potentially different biological activities and physicochemical properties. The variations primarily involve:

-

Modification of the halogen substituent (iodine versus bromine)

-

Introduction of additional functional groups (fluorine, methyl)

-

Incorporation of the basic structure into more complex molecular frameworks (piperidine rings)

Spectroscopic Properties and Analytical Characterization

Spectroscopic data for 3-(4-Iodophenyl)-3-oxopropanenitrile provides essential information for its identification and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that correspond to the compound's functional groups :

-

Strong absorption bands in the region of 2200-2240 cm⁻¹ corresponding to the C≡N stretching vibration

-

Intense band around 1680-1700 cm⁻¹ attributed to the C=O stretching of the ketone group

-

Characteristic bands in the fingerprint region representing the para-substituted aromatic ring

The compound's mass spectral data shows a molecular ion peak at m/z 270.95, corresponding to its calculated exact mass . Additionally, the fragmentation pattern would likely show characteristic loss of the cyano group and cleavage patterns typical of ketones.

The validation score of 0.929418 for the vapor phase IR spectrum indicates high reliability of the spectroscopic data , providing researchers with confidence in compound identification and structure verification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume